Ethylenediamine monohydrochloride

Description

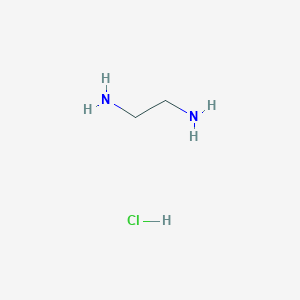

Structure

3D Structure

Properties

IUPAC Name |

ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIICEJLVQHRZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2, Array, NH2CH2CH2NH2 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethylenediamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylenediamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27308-78-7, Array | |

| Record name | Polyethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27308-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021881 | |

| Record name | Ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide., Liquid, Colorless, viscous liquid with an ammonia-like odor; [NIOSH], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR., Colorless, viscous liquid with an ammonia-like odor., Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.] | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

241 °F at 760 mmHg (EPA, 1998), 116-117 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg, 117 °C, 241 °F | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

93 °F (EPA, 1998), 93 °F, 104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/, 110 °F (closed cup), 33.9 °C (open cup), 43.3 °C (closed cup), 34 °C c.c. | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/, Sol in benzene unless insufficiently dried; slightly sol in ether, SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER, Water solubility = 1X10+6 mg/l, Miscible with water, oxygenated and aromatic solvents, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.898 @ 25 °C/4 °C, Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.9, 0.91 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.07 (AIR= 1), Relative vapor density (air = 1): 2.1, 2.07 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10.7 mmHg at 68 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Water-white liquid, Colorless, viscous liquid ... [Note: A solid below 47 degrees F]. | |

CAS No. |

107-15-3 | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylene diamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethylene-diamine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,2-Ethanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60V9STC53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Ethanediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KH82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

46 °F (EPA, 1998), 8.5 °C, 11 °C, 47 °F | |

| Record name | ETHYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Ethanediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENEDIAMINE (1,2-DIAMINOETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/58 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylenediamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0269.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the physical and chemical properties of ethylenediamine monohydrochloride?

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylenediamine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for professionals in research and drug development, with a focus on presenting quantitative data, experimental context, and key chemical behaviors.

Introduction

This compound (CAS No: 18299-54-2) is the salt formed from the neutralization of one of the two amine groups of ethylenediamine with one equivalent of hydrochloric acid.[1][2] Ethylenediamine itself is a versatile organic compound widely used as a building block in chemical synthesis, particularly in the production of chelating agents like EDTA, pharmaceuticals, and polymers.[3][4][5] The monohydrochloride salt retains one free primary amine group and one ammonium group, giving it unique properties as a bifunctional molecule and a buffer. This guide will delve into its specific physical and chemical characteristics.

Physical Properties

This compound is typically a solid material at room temperature. Its properties are influenced by the presence of both the ionic ammonium chloride group and the covalent amine group.

| Property | Value | Source |

| Molecular Formula | C₂H₉ClN₂ | [1][2] |

| Molecular Weight | 96.56 g/mol | [6] |

| Appearance | White crystalline solid or powder | [7] |

| Melting Point | Data for the monohydrochloride is not readily available. The related dihydrochloride salt has a melting point of >300 °C.[8] The parent compound, ethylenediamine, melts at 8.5 °C.[9] | |

| Boiling Point | Not applicable (decomposes). The parent ethylenediamine boils at 116-118 °C.[4][9][10] | |

| Solubility | Highly soluble in water.[7] The related dihydrochloride is soluble in water at 300 g/L (20°C).[11] The parent compound is miscible with water and ethanol.[10][12] |

Chemical Properties and Structure

The chemical nature of this compound is defined by the interplay between its protonated and free amine groups.

| Property | Value | Source |

| IUPAC Name | ethane-1,2-diamine;hydrochloride | |

| Canonical SMILES | C(CN)N.Cl | [1][6] |

| InChI | InChI=1S/C2H8N2.ClH/c3-1-2-4;/h1-4H2;1H | [1][6] |

| InChIKey | HCFPRFJJTHMING-UHFFFAOYSA-N | [1][6] |

| pKa | The parent ethylenediamine has two pKa values: pKa1 = 7.56 and pKa2 = 10.71.[3][13] The monohydrochloride exists as the singly protonated species. | |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[14] The parent compound also readily absorbs CO₂ from the air.[12][14] |

Chemical Reactivity and Applications

The reactivity of this compound is characterized by the presence of a nucleophilic primary amine and a protonated amine, which can act as a weak acid.

-

Basicity and Buffering: With one free amine group, the compound is basic. The presence of the ammonium ion allows it to act as a buffering agent in aqueous solutions.

-

Coordination Chemistry: Like its parent compound, the monohydrochloride can act as a ligand in coordination chemistry. The free amine group can donate its lone pair of electrons to a metal ion. Ethylenediamine is a well-known bidentate chelating ligand, forming stable complexes with metal ions like cobalt and copper.[10][12]

-

Synthesis: It serves as a precursor in organic synthesis. For instance, it is used in the mechanochemical synthesis of unsymmetrical salen ligands, where the monohydrochloride salt acts as a stable intermediate.[15]

-

Pharmaceutical Applications: The parent compound, ethylenediamine, is used as a solubilizing agent for theophylline in the bronchodilator drug aminophylline.[4][9] Its salts are important in various pharmaceutical formulations.

Caption: Acid-base chemistry of ethylenediamine.

Experimental Protocols

A. Synthesis of this compound

The synthesis of the monohydrochloride salt is a straightforward acid-base reaction. However, the industrial production of the parent ethylenediamine is more complex.

1. Industrial Production of Ethylenediamine (Precursor):

-

Reaction: 1,2-dichloroethane is treated with ammonia under pressure at 180 °C in an aqueous medium.[4][10][12]

-

Mechanism: This is a nucleophilic substitution reaction where the amine group of ammonia displaces the chloride ions.

-

Byproducts: Hydrogen chloride is generated, which forms salts with the amines. Diethylenetriamine (DETA) and triethylenetetramine (TETA) are also formed as byproducts.[4]

-

Purification: Sodium hydroxide is added to liberate the free amine from its salt. The resulting ethylenediamine is then recovered and purified by fractional distillation.[4]

Caption: Simplified workflow for ethylenediamine synthesis.

2. Preparation of the Monohydrochloride Salt:

-

Methodology: To a solution of purified ethylenediamine in a suitable solvent (e.g., ethanol), one molar equivalent of hydrochloric acid is added slowly with stirring.

-

Control: The temperature should be controlled, as the neutralization reaction is exothermic.

-

Isolation: The resulting this compound salt, being less soluble in the organic solvent than the free base, will precipitate out. It can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

B. Standard Methodologies for Property Determination

-

Melting Point: Determined using a capillary melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Solubility: Qualitative solubility is determined by adding a small amount of the solute to a known volume of solvent at a specific temperature and observing its dissolution. Quantitative solubility involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute in the supernatant by gravimetric analysis or spectroscopy.

-

pKa Determination: Potentiometric titration is a standard method. A solution of the substance is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Safety and Handling

Ethylenediamine and its salts require careful handling due to their hazardous properties.

-

Hazards: The parent compound is flammable, corrosive, and a sensitizer.[3][16][17] It can cause severe skin burns, eye damage, and may cause allergic skin reactions or asthma symptoms if inhaled.[16][17][18] The hydrochloride salts are also irritants.[5][19]

-

Handling Precautions: Use in a well-ventilated area or under a chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18][19]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[19] Keep containers tightly closed as the material is hygroscopic.[14][19]

Caption: Ethylenediamine as a bidentate ligand.

References

- 1. This compound - Wikidata [wikidata.org]

- 2. This compound | C2H9ClN2 | CID 458598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 5. Buy Ethylenediamine dihydrochloride | 333-18-6 [smolecule.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Ethylenediamine | 107-15-3 [chemicalbook.com]

- 10. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]

- 11. Ethylenediamine dihydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 12. atamankimya.com [atamankimya.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. ETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. carlroth.com [carlroth.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. thermofishersci.in [thermofishersci.in]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Ethylenediamine Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the laboratory-scale synthesis and subsequent purification of ethylenediamine monohydrochloride (CAS RN: 18299-54-2). The procedures outlined are derived from established principles of amine salt formation and purification, tailored for a research environment. This guide includes detailed experimental protocols, quantitative data, and graphical representations of the core processes to ensure clarity and reproducibility.

Overview and Chemical Principles

Ethylenediamine is a potent difunctional nucleophile and a widely used building block in organic and coordination chemistry. The formation of its monohydrochloride salt is a straightforward acid-base neutralization reaction. By carefully controlling the stoichiometry—reacting one molar equivalent of ethylenediamine with one molar equivalent of hydrochloric acid—the monosalt can be selectively synthesized. This process transforms the volatile, corrosive liquid amine into a stable, crystalline solid that is often easier to handle, store, and weigh accurately for subsequent reactions.

The reaction is highly exothermic and requires controlled conditions to prevent the formation of the dihydrochloride salt and to ensure safety. Purification is typically achieved via recrystallization, leveraging the temperature-dependent solubility of the salt in a suitable polar solvent system to remove unreacted starting materials and other impurities.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the reactant and product, along with typical reaction parameters.

Table 1: Properties of Reactant and Product

| Property | Ethylenediamine (Reactant) | This compound (Product) |

| Chemical Formula | C₂H₈N₂ | C₂H₉ClN₂ |

| Molar Mass | 60.10 g/mol | 96.56 g/mol [1][2] |

| Appearance | Colorless liquid | White crystalline solid |

| Melting Point | 8.5 °C | 143 °C[1][2] |

| Boiling Point | 116 °C | Not applicable (decomposes) |

| Density | 0.899 g/cm³ (at 20 °C) | Not available |

| Solubility (Free Base) | Miscible with water and ethanol[3][4][5] | Soluble in water, ethanol |

Table 2: Synthesis and Purification Parameters

| Parameter | Value / Condition |

| Stoichiometry (en:HCl) | 1 : 1 (molar ratio) |

| Reaction Solvent | Anhydrous Ethanol or Isopropanol |

| Reaction Temperature | 0 - 10 °C (during acid addition) |

| Purification Method | Recrystallization |

| Recrystallization Solvent | Ethanol / Water (e.g., 95:5 v/v) or Isopropanol |

| Typical Yield | 85 - 95% |

Experimental Protocols

Safety Precaution: Ethylenediamine is corrosive and has an irritating, ammonia-like odor. Concentrated hydrochloric acid is highly corrosive. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol for Synthesis of Crude this compound

-

Preparation of Reactants:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 6.01 g (0.100 mol) of anhydrous ethylenediamine.

-

Add 100 mL of anhydrous ethanol to the flask to dissolve the ethylenediamine.

-

Cool the flask in an ice/water bath to bring the internal temperature to 0-5 °C.

-

Prepare the acid solution by carefully measuring 8.33 mL of concentrated hydrochloric acid (12 M, 0.100 mol) and diluting it with 30 mL of anhydrous ethanol in the dropping funnel. Caution: This dilution is exothermic; perform it slowly.

-

-

Reaction:

-

Begin stirring the cooled ethylenediamine solution.

-

Add the ethanolic HCl solution dropwise from the dropping funnel over a period of 30-45 minutes.

-

Monitor the internal temperature closely, ensuring it does not rise above 10 °C. Adjust the addition rate as necessary to control the exotherm.

-

As the acid is added, a white precipitate of this compound will form.

-

-

Isolation of Crude Product:

-

After the addition is complete, allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two 20 mL portions of cold anhydrous ethanol to remove any unreacted starting materials.

-

Dry the crude white solid under vacuum for several hours to remove residual solvent. The product at this stage is typically of high purity but can be further purified by recrystallization.

-

Protocol for Purification by Recrystallization

-

Solvent Selection: A mixed solvent of ethanol and water (approx. 95:5 v/v) is often effective. The goal is to find a system where the salt is sparingly soluble at room temperature but highly soluble when hot.

-

Recrystallization Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add the recrystallization solvent (e.g., 95% ethanol) in small portions while heating the flask on a hotplate with stirring. Add just enough hot solvent to fully dissolve the solid.

-

Once dissolved, remove the flask from the heat source. If any insoluble impurities are visible, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

-

Isolation of Pure Product:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The final product should be a pure, white, crystalline solid.

-

Process and Reaction Diagrams

The following diagrams, generated using Graphviz, illustrate the chemical reaction and experimental workflows.

Caption: Chemical equation for the formation of this compound.

Caption: Experimental workflow for the synthesis of crude product.

Caption: Experimental workflow for purification by recrystallization.

References

Unveiling the Structural Architecture: A Technical Guide to the Crystallography of Ethylenediamine Hydrochlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystallographic structure of ethylenediamine hydrochlorides. Extensive searches for the specific crystal structure of ethylenediamine monohydrochloride did not yield comprehensive crystallographic data in publicly accessible literature. However, detailed structural information is available for the closely related compound, ethylenediamine dihydrochloride. This guide presents the crystallographic data and experimental protocols for the dihydrochloride salt as a valuable reference for understanding the structural characteristics of protonated ethylenediamine species.

Crystallographic Data of Ethylenediamine Dihydrochloride

The following table summarizes the key crystallographic parameters determined for ethylenediamine dihydrochloride. This data is essential for computational modeling, understanding intermolecular interactions, and predicting the solid-state properties of this compound class.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.44 ± 0.02 Å |

| b | 6.88 ± 0.02 Å |

| c | 9.97 ± 0.02 Å |

| α | 90° |

| β | 92 ± 1° |

| γ | 90° |

| Unit Cell Volume | 304.1 ų |

| Z (Formula Units/Unit Cell) | 2 |

| Bond Distances | |

| C-C | 1.54 Å[1] |

| C-N | 1.48 Å[1] |

| Bond Angle | |

| C-C-N | 109.07°[1] |

| Hydrogen Bond Distances (N-H···Cl) | 3.14 Å, 3.16 Å, 3.22 Å[1] |

| Reliability Factor (R-factor) | |

| F(okl) | 0.11[1] |

| F(hol) | 0.10[1] |

| F(hko) | 0.09[1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of ethylenediamine dihydrochloride is achieved through the following standardized experimental workflow.

1. Crystal Growth:

-

High-purity ethylenediamine dihydrochloride is dissolved in a suitable solvent (e.g., a water-ethanol mixture) to achieve a supersaturated solution.

-

Single crystals are grown using slow evaporation, cooling, or vapor diffusion techniques at a constant temperature to ensure high-quality, diffraction-ready crystals.

2. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a full sphere of diffraction data by rotating the crystal through a series of angles.

3. Data Processing and Structure Solution:

-

The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

-

The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.

-

Anisotropic displacement parameters for non-hydrogen atoms are refined.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final refinement converges to a low R-factor, indicating a good agreement between the calculated and observed structure factors.

5. Data Validation and Visualization:

-

The final crystal structure is validated using software tools to check for geometric consistency and potential errors.

-

The crystallographic information is deposited in a standard format (CIF file) in crystallographic databases.

-

The crystal structure, including molecular packing and hydrogen bonding, is visualized using specialized software.

Structural Insights: The Architecture of Ethylenediamine Dihydrochloride

The crystal structure of ethylenediamine dihydrochloride reveals a three-dimensional network held together by N-H···Cl hydrogen bonds. The ethylenediamine molecule adopts a trans conformation. This detailed structural information is crucial for understanding the physicochemical properties of this compound and serves as a foundational dataset for the development of new materials and pharmaceutical salts.

References

Ethylenediamine monohydrochloride CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine monohydrochloride, a primary amine salt, serves as a versatile building block in organic synthesis and holds significance in the pharmaceutical industry. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methods. Furthermore, it delves into its toxicological profile and metabolic fate, offering crucial information for its safe handling and application in research and drug development.

Chemical and Physical Properties

This compound is the salt formed from the neutralization of one of the two amino groups of ethylenediamine with one equivalent of hydrochloric acid. Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 18299-54-2 | [1] |

| Molecular Formula | C₂H₉ClN₂ | [1] |

| Molecular Weight | 96.56 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >300 °C (decomposes) | [2][3] |

| Solubility | Soluble in water | [3] |

| pKa | (of ethylenediamine) pKb1 = 3.28, pKb2 = 6.44 |

Synthesis and Manufacturing

The industrial production of ethylenediamine typically involves the reaction of 1,2-dichloroethane with ammonia at high temperature and pressure. This process generates hydrogen chloride, which forms a salt with the amine. The free amine is then liberated by the addition of a base like sodium hydroxide and purified by fractional distillation[4].

Experimental Protocol: Laboratory Scale Synthesis of Ethylenediamine Hydrochloride

Materials:

-

Ethylenediamine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Anhydrous diethyl ether or acetone

-

Beaker

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve a calculated amount of ethylenediamine in a minimal amount of ethanol in a beaker.

-

Cool the solution in an ice bath.

-

Slowly, and with constant stirring, add one molar equivalent of concentrated hydrochloric acid dropwise to the cooled ethylenediamine solution. The reaction is exothermic.

-

After the addition is complete, continue stirring for a short period.

-

The this compound salt may precipitate out of the solution. If not, precipitation can be induced by the addition of a non-polar solvent like anhydrous diethyl ether or acetone.

-

Collect the precipitated solid by filtration.

-

Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

A visual representation of the general synthesis workflow is provided below.

Analytical Methods

Several analytical methods are available for the quantification and identification of ethylenediamine and its salts.

| Method | Description | Reference |

| High-Performance Liquid Chromatography (HPLC) | A common method for the determination of ethylenediamine in various matrices. It often involves pre-column derivatization to introduce a chromophore or fluorophore for enhanced detection. | |

| NIOSH Method 2540 | An established method for the determination of ethylenediamine in air samples. It involves collection on a sorbent tube, desorption, and analysis by HPLC. | |

| Gas Chromatography (GC) | Suitable for the analysis of volatile amines like ethylenediamine. |

Experimental Protocol: HPLC Analysis of Ethylenediamine

The following is a general outline of an HPLC method for the analysis of ethylenediamine.

Materials:

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., methanol/water mixture)

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA))

-

Ethylenediamine standard solutions

-

Sample for analysis

Procedure:

-

Sample Preparation: Prepare a solution of the sample containing ethylenediamine in a suitable solvent.

-

Derivatization: Mix an aliquot of the sample or standard solution with the derivatizing agent (e.g., OPA) in a basic buffer to form a fluorescent derivative.

-

Chromatographic Separation: Inject the derivatized sample onto the HPLC system. Elute the derivative isocratically or with a gradient using the mobile phase.

-

Detection: Monitor the eluent using a fluorescence detector set at the appropriate excitation and emission wavelengths for the derivative, or a UV detector.

-

Quantification: Determine the concentration of ethylenediamine in the sample by comparing the peak area to a calibration curve prepared from the standard solutions.

Toxicology and Safety

Ethylenediamine and its salts are corrosive and can cause severe skin burns and eye damage[6]. Inhalation of vapors or dust can irritate the respiratory tract[6]. It is also a known skin and respiratory sensitizer, meaning it can cause allergic reactions upon repeated exposure[6].

| Endpoint | Value | Species | Reference |

| LD50 (Oral) | 1200 mg/kg | Rat | [7] |

| LD50 (Dermal) | 560 mg/kg | Rabbit | [7][8] |

| LC50 (Inhalation) | Not available for monohydrochloride | - | |

| Skin Corrosion/Irritation | Corrosive | Rabbit | [8] |

| Eye Damage/Irritation | Causes serious eye damage | - | [8] |

| Sensitization | May cause skin and respiratory sensitization | Human | [6] |

Metabolism

Ethylenediamine is absorbed from the gastrointestinal tract. The primary metabolic pathway involves N-acetylation. The major metabolite found in urine is N-acetylethylenediamine.

The metabolic pathway of ethylenediamine can be visualized as follows:

References

- 1. This compound | C2H9ClN2 | CID 458598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. 乙二胺 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

Solubility of Ethylenediamine Monohydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine monohydrochloride, the mono-salt of the versatile organic compound ethylenediamine, is a chemical entity of significant interest in various scientific domains, including pharmaceutical development. Its physicochemical properties, particularly its solubility in different solvents, are crucial for designing and optimizing synthetic routes, formulation strategies, and analytical methods. Understanding the solubility behavior of this compound is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the available solubility data for this compound and its closely related dihydrochloride salt. It also outlines a detailed experimental protocol for solubility determination and includes visualizations to illustrate key processes and relationships.

Solubility Data

A thorough review of scientific literature reveals a notable scarcity of specific quantitative solubility data for this compound. However, data for the closely related ethylenediamine dihydrochloride is more readily available and can serve as a valuable reference point for estimating the solubility behavior of the monohydrochloride salt. It is important to note that the presence of a second hydrochloride moiety in the dihydro-salt will influence its polarity and, consequently, its solubility compared to the mono-salt.